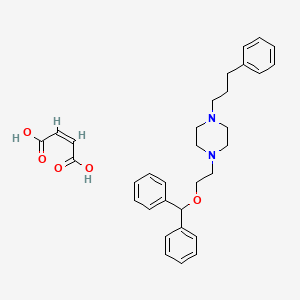
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a chemical compound known for its presence in tobacco products and its role as a potent carcinogen. It is a member of the nitrosamine family, which are compounds known for their carcinogenic properties. This compound is particularly significant due to its association with tobacco-related cancers, especially lung cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol typically involves the nitrosation of secondary amines. One efficient method reported involves the use of tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Industrial Production Methods
Industrial production of this compound is often carried out through controlled chemical reactions involving nitrosation processes. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive and potentially more harmful intermediates.
Reduction: This reaction can convert the compound into less harmful substances.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce reactive intermediates, while reduction may yield less harmful derivatives.
科学的研究の応用
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is extensively studied in scientific research due to its carcinogenic properties. Its applications include:
Chemistry: Used as a model compound to study nitrosamine chemistry and reactivity.
Biology: Investigated for its effects on cellular processes and its role in carcinogenesis.
Medicine: Studied for its impact on human health, particularly in relation to tobacco-related cancers.
Industry: Used in the development of tobacco products and in research on reducing harmful substances in tobacco.
作用機序
The mechanism by which (S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol exerts its effects involves its metabolic activation to form reactive intermediates that can bind to DNA, causing mutations and initiating carcinogenesis. The molecular targets include DNA and various cellular enzymes involved in detoxification processes .
類似化合物との比較
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another potent tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine (NDMA): A nitrosamine known for its presence in various environmental sources and its carcinogenicity.
Uniqueness
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is unique due to its specific structure and its potent carcinogenic effects, particularly in relation to tobacco use. Its presence in tobacco products and its role in tobacco-related cancers make it a compound of significant concern in public health.
特性
CAS番号 |
197712-01-9 |
|---|---|
分子式 |
C10H15N3O2 |
分子量 |
209.249 |
IUPAC名 |
N-[(4S)-4-hydroxy-4-pyridin-3-ylbutyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1 |
InChIキー |
OGRXKBUCZFFSTL-JTQLQIEISA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
同義語 |
(αS)-α-[3-(Methylnitrosoamino)propyl3-pyridinemethanol; (S)-α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol; (S)-NNAL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


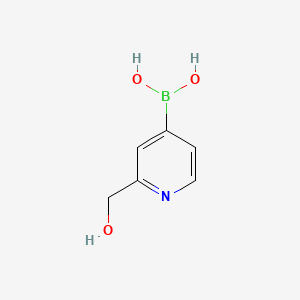
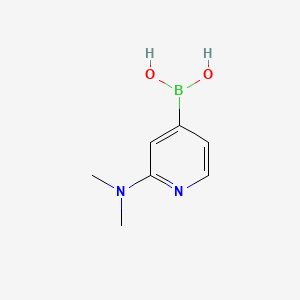
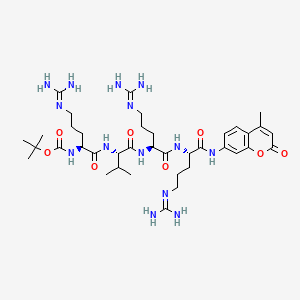
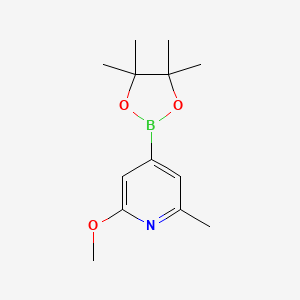
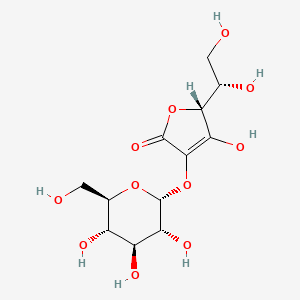
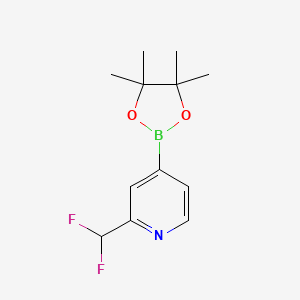
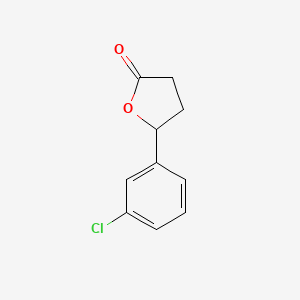
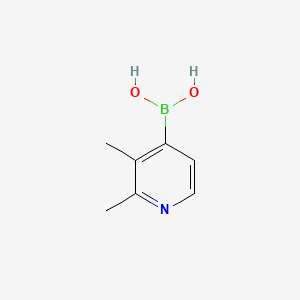
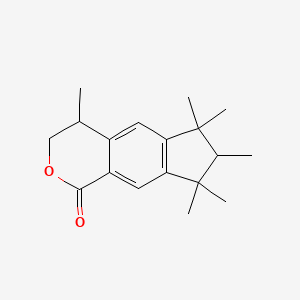
![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)
![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)
